molecular formula C7H14OSi B14644636 Ethynyl(dimethyl)propoxysilane CAS No. 52673-44-6

Ethynyl(dimethyl)propoxysilane

Cat. No.: B14644636
CAS No.: 52673-44-6
M. Wt: 142.27 g/mol
InChI Key: CFKPZNOIPOPJFV-UHFFFAOYSA-N
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Description

Ethynyl(dimethyl)propoxysilane is a high-value organosilane compound that integrates an ethynyl group and a propoxy silane moiety, making it a versatile building block for advanced materials research and development. Its primary research applications leverage its dual reactivity, where the silicon-propoxy group can undergo condensation reactions with inorganic surfaces or silanols, while the terminal ethynyl group is available for click chemistry or metal-catalyzed coupling reactions . This functionality is particularly valuable in the synthesis of organic-inorganic hybrid materials . A key application is its use as a precursor for low-dielectric constant (low-k) films in the semiconductor industry. Such organosilicon compounds can be deposited via chemical vapor deposition (CVD) or spin-coating and subsequently cured, often with electron beam radiation, to form stable, porous silica-based films that enhance electrical performance in microelectronic devices . Furthermore, the ethynyl group allows this molecule to act as a cross-linking agent in polymer chemistry. It can be incorporated into polymer backbones or serve as a terminal functionality on dendrimers and other macromolecular structures, enabling the formation of highly cross-linked networks with improved thermal and mechanical properties . When handled, this reagent requires careful attention to standard safety protocols for reactive organosilicon compounds. It should be stored in a cool, dry, and moisture-free environment, typically under an inert atmosphere, to maintain its stability and prevent hydrolysis of the propoxysilyl group. This compound is intended for research purposes only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

52673-44-6

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

ethynyl-dimethyl-propoxysilane

InChI

InChI=1S/C7H14OSi/c1-5-7-8-9(3,4)6-2/h2H,5,7H2,1,3-4H3

InChI Key

CFKPZNOIPOPJFV-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl(dimethyl)propoxysilane typically involves the reaction of dimethylchlorosilane with an ethynyl-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with ethynylmagnesium bromide, followed by the addition of propanol to introduce the propoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethynyl(dimethyl)propoxysilane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The silicon atom can participate in substitution reactions, where the propoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted silanes.

    Substitution: Formation of various substituted silanes depending on the reagents used.

Scientific Research Applications

Ethynyl(dimethyl)propoxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethynyl(dimethyl)propoxysilane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Observations :

  • Ethynyl vs. Aryl Groups : this compound’s terminal alkyne group enables click chemistry (e.g., Huisgen cycloaddition), unlike aryl-substituted silanes, which prioritize π-π interactions for electronic applications .
  • Propoxy vs. Methoxy/Phenyl: The propoxy group (–OCH₂CH₂CH₃) enhances solubility in nonpolar solvents compared to methoxy (–OCH₃) or phenyl groups, which may improve compatibility in polymer matrices .

Stability and Hazard Profile

While specific data for this compound is unavailable, insights from related compounds suggest:

  • Ethynyl Group Reactivity : The terminal alkyne may form explosive peroxides upon prolonged air exposure, similar to propargyl alcohol derivatives (flash point: 36°C; vapor pressure: 11.6 mm Hg at 20°C) .
  • Silane Hydrolysis : The propoxy group confers moderate hydrolytic stability compared to chlorosilanes but less than aryl-substituted silanes, requiring anhydrous storage .

Spectroscopic and Physical Properties

  • NMR Signatures : The ethynyl proton in analogous compounds resonates at δ 2.5–3.5 ppm (¹H NMR), with silane methyl groups appearing near δ 0.5 ppm .
  • Thermal Stability : Propoxysilanes decompose at ~200°C, lower than phenyl-substituted variants (>250°C) due to weaker Si–O bonds .

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